REACTION_CXSMILES
|
[N+]([O-])(O)=O.OS(O)(=O)=O.[CH3:10][C:11]1C=C(C=CC=1)C(O)=O.CC1C([N+]([O-])=O)=C(C([N+]([O-])=O)=CC=1)C(O)=O.[CH3:36][C:37]1[C:38]([N+:49]([O-:51])=[O:50])=[CH:39][C:40]([N+:46]([O-:48])=[O:47])=[C:41]([CH:45]=1)[C:42]([OH:44])=[O:43].O=S(Cl)Cl>CCO>[CH3:36][C:37]1[C:38]([N+:49]([O-:51])=[O:50])=[CH:39][C:40]([N+:46]([O-:48])=[O:47])=[C:41]([CH:45]=1)[C:42]([O:44][CH2:10][CH3:11])=[O:43]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)O)C(=CC1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred below 30° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitate solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc (100 mL) and aq. Na2CO3 (10%, 120 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=C(C(=O)OCC)C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |